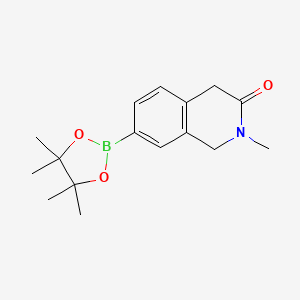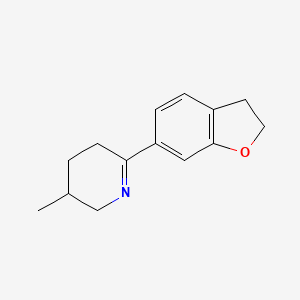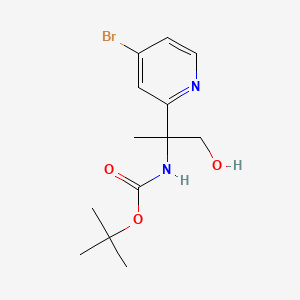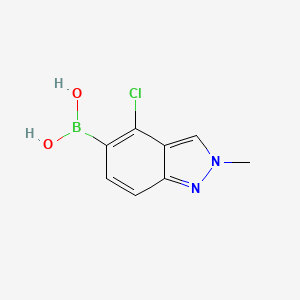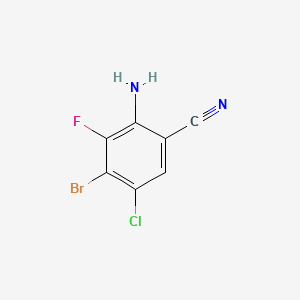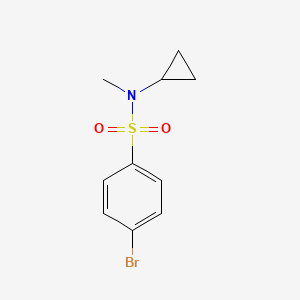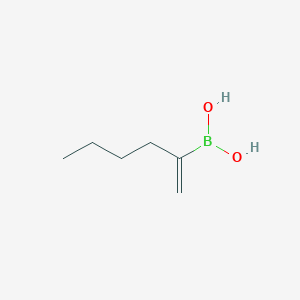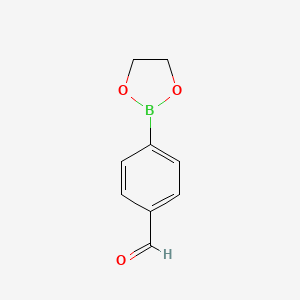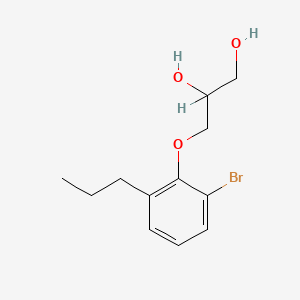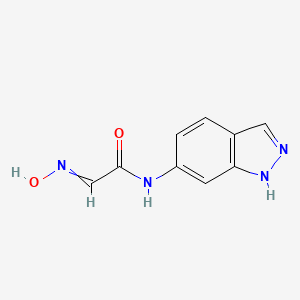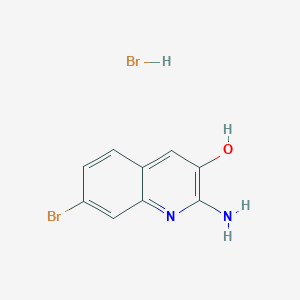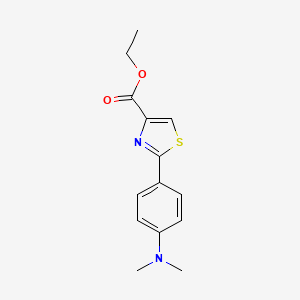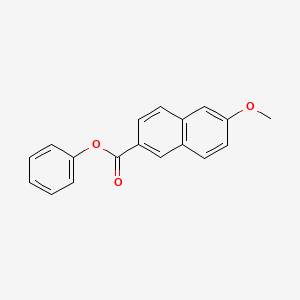
6-Methoxy-2-naphthalenecarboxylic acid phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-naphthalenecarboxylic acid phenyl ester is an organic compound with the molecular formula C18H14O3 It is a derivative of 6-Methoxy-2-naphthalenecarboxylic acid, where the carboxylic acid group is esterified with phenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-naphthalenecarboxylic acid phenyl ester typically involves the esterification of 6-Methoxy-2-naphthalenecarboxylic acid with phenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions with a dehydrating agent like toluene to remove water formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-naphthalenecarboxylic acid phenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 6-Methoxy-2-naphthalenecarboxylic acid and phenol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products Formed
Hydrolysis: 6-Methoxy-2-naphthalenecarboxylic acid and phenol.
Reduction: 6-Methoxy-2-naphthalenemethanol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
6-Methoxy-2-naphthalenecarboxylic acid phenyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-naphthalenecarboxylic acid phenyl ester involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites. The methoxy and ester groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-naphthalenecarboxylic acid: The parent compound with a carboxylic acid group instead of an ester.
6-Methoxy-2-naphthaleneboronic acid: A boronic acid derivative with similar structural features.
Properties
Molecular Formula |
C18H14O3 |
|---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
phenyl 6-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C18H14O3/c1-20-17-10-9-13-11-15(8-7-14(13)12-17)18(19)21-16-5-3-2-4-6-16/h2-12H,1H3 |
InChI Key |
XXLOFIMWPLUFRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


